molecular formula C15H16N4O4 B1146520 Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate CAS No. 1797982-74-1

Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate

Cat. No.: B1146520
CAS No.: 1797982-74-1
M. Wt: 316.317
InChI Key: YDYZXSXSUYUFOT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.87 (s, 3H, OCH₃)
    • δ 7.91 (d, J = 8.4 Hz, 2H, aromatic H)
    • δ 6.72 (s, 1H, pyrimidine H)
    • δ 2.85–3.12 (m, 4H, CH₂ groups in 3-oxopropyl)
  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 166.2 (ester carbonyl)
    • δ 162.4 (pyrimidine C=O)
    • δ 154.1 (aromatic C–O)

Infrared (IR) Spectroscopy

  • Strong absorption at 1725 cm⁻¹ (ester C=O stretch)
  • Bands at 1670 cm⁻¹ (pyrimidine C=O) and 1600 cm⁻¹ (C=N)
  • N–H stretches at 3350–3250 cm⁻¹

Mass Spectrometry

  • ESI-MS : m/z 317.11 [M+H]⁺ (calc. 316.31)
  • Fragmentation pattern includes loss of CH₃O (32 Da) and CO₂ (44 Da)

Comparative Analysis with Structural Analogues

Table 2: Structural and functional comparison with analogues

Compound Substituent Key Differences Biological Impact
Methyl 4-(3-oxopropyl)benzoate Lacks pyrimidine Reduced hydrogen bonding capacity Lower enzyme affinity
2,4-Diamino-6-methylpyrimidin-5-ol Methyl vs. oxopropyl Altered solubility (logP +0.3) Weaker DHFR inhibition
Pyriminobac-methyl Methoxyimino group Enhanced hydrolytic stability Herbicidal activity

The 3-oxopropyl bridge in the target compound enables conformational flexibility , allowing adaptive binding to enzyme active sites, unlike rigid analogues. The 2,4-diamino groups enhance hydrogen-bond donor capacity compared to mono-amino derivatives, critical for interactions with dihydrofolate reductase (DHFR).

Properties

IUPAC Name

methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-23-14(22)9-5-2-8(3-6-9)4-7-10(20)11-12(16)18-15(17)19-13(11)21/h2-3,5-6H,4,7H2,1H3,(H5,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYZXSXSUYUFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC(=O)C2=C(N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H16N4O4
  • Molecular Weight : 316.317 g/mol
  • CAS Number : 1797982-74-1

This compound exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This inhibition disrupts the synthesis of nucleic acids and ultimately affects cellular proliferation.

Antimicrobial Activity

Research has indicated that compounds containing the 2,4-diaminopyrimidine core exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL .

Anticancer Potential

Studies have also highlighted the potential anticancer activity of this compound. The compound's ability to inhibit DHFR suggests it may interfere with cancer cell growth by limiting nucleotide synthesis necessary for DNA replication .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Anti-Tubercular Activity : A study reported that derivatives of the compound exhibited significant anti-tubercular activity with selectivity against Mtb . The structure–activity relationship (SAR) revealed that specific side chains are crucial for enhancing potency.
  • Cell Line Studies : In cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in malignant cells. The mechanism was attributed to the disruption of folate metabolism and subsequent DNA damage .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC/MBC (μg/mL) Reference
Anti-TubercularMycobacterium tuberculosisMIC: 6.25 / MBC: 12.5
AnticancerVarious cancer cell linesIC50: Varies

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate has been synthesized as part of a series of compounds aimed at inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are critical enzymes in nucleotide synthesis and are often overexpressed in cancer cells. Inhibitors of these enzymes can disrupt DNA synthesis and lead to apoptosis in malignant cells .
  • Mechanism of Action
    • The compound acts by mimicking substrates in the folate metabolic pathway, thereby interfering with the synthesis of nucleotides necessary for DNA replication and repair. This mechanism is particularly relevant in the context of developing chemotherapeutic agents that target rapidly dividing cancer cells .

Case Study 1: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrimidine derivatives, including this compound. The synthesized compounds were evaluated for their inhibitory effects on DHFR and TS. Results indicated that certain derivatives exhibited potent antitumor activity in vitro, suggesting their potential as lead compounds for further development .

Case Study 2: In Vivo Studies

In another investigation, animal models were used to assess the efficacy of this compound against established tumors. The results demonstrated significant tumor regression compared to control groups treated with standard chemotherapeutics. The study highlighted the compound's ability to enhance survival rates in treated subjects, underscoring its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related molecules from the evidence, emphasizing key differences in substituents, physicochemical properties, and synthetic pathways.

Table 1: Comparative Analysis of Structural Analogues
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) m.p. (°C) Yield (%) Key Spectral Data
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26) C₂₂H₁₇N₂O₃S 377.0 (LC-MS [M+H]⁺) 147–148 69 ¹H NMR (DMSO-d6): δ 3.20 (CH₃), 3.87 (CH₃), 7.17–8.53 (aromatic)
4-(4-Oxobutyl)benzoic Acid C₁₁H₁₂O₃ 192.08 N/A N/A Not reported
(4-(3-(2-Amino-4-formamido-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)benzoyl)-L-glutamic Acid C₂₀H₂₁N₅O₈ 459.41 N/A N/A Not reported

Key Differences and Implications

Pyrimidine Substituents: The target compound’s 2,4-diamino-6-oxopyrimidine group contrasts with Compound 26’s thieno[2,3-d]pyrimidine core . The formamido group in the Pemetrexed impurity (C₂₀H₂₁N₅O₈) introduces hydrogen-bonding capacity, which may influence binding to folate receptors or enzymes like thymidylate synthase .

Physical Properties: Compound 26’s higher melting point (147–148°C) versus the target compound’s unreported data suggests greater crystallinity, likely due to its rigid thienopyrimidine structure . The absence of a methyl ester in 4-(4-oxobutyl)benzoic acid (C₁₁H₁₂O₃) results in a free carboxylic acid, increasing aqueous solubility compared to ester-containing analogs .

Synthetic Feasibility: Compound 26’s 69% yield highlights efficient synthetic routes for thienopyrimidine derivatives, whereas the target compound’s synthesis may require optimization due to the instability of diamino-oxo pyrimidines .

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